Butyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate Butyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20472068
InChI: InChI=1S/C10H17N3O2/c1-3-4-5-15-9(14)7-13-6-8(2)10(11)12-13/h6H,3-5,7H2,1-2H3,(H2,11,12)
SMILES:
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol

Butyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate

CAS No.:

Cat. No.: VC20472068

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Butyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate -

Specification

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
IUPAC Name butyl 2-(3-amino-4-methylpyrazol-1-yl)acetate
Standard InChI InChI=1S/C10H17N3O2/c1-3-4-5-15-9(14)7-13-6-8(2)10(11)12-13/h6H,3-5,7H2,1-2H3,(H2,11,12)
Standard InChI Key GSRIJBDAOLQNLA-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)CN1C=C(C(=N1)N)C

Introduction

Synthesis and Manufacturing

General Pyrazole Synthesis Strategies

The synthesis of 3-amino-4-methylpyrazole derivatives often begins with cyclocondensation reactions. A representative approach involves:

  • Formation of the Pyrazole Core: Reacting α,β-unsaturated ketones or nitriles with hydrazine derivatives. For instance, 3-oxo-2-phenylbutanenitrile treated with hydrazine dihydrochloride yields 3-aminopyrazoles under reflux conditions .

  • Esterification: Introducing the butyl acetate group via nucleophilic acyl substitution. Tert-butyl bromoacetate or similar reagents are commonly employed, as seen in the synthesis of tert-butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate.

Hypothetical Pathway for Target Compound

A plausible route to butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate could involve:

  • Cyclocondensation: Reacting 3-oxo-2-methylbutanenitrile with hydrazine hydrate to form 3-amino-4-methyl-1H-pyrazole.

  • Alkylation: Treating the pyrazole with butyl bromoacetate in the presence of a base (e.g., potassium carbonate) to install the acetate side chain.

  • Purification: Column chromatography using silica gel with dichloromethane/methanol gradients, yielding the final product .

Structural and Crystallographic Insights

Molecular Geometry

Although no crystal structure data exists for butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate, analogous pyrazolo[1,5-a]pyrimidine derivatives exhibit planar pyrazole rings with bond lengths of 1.34–1.38 Å for C–N and 1.40–1.45 Å for C–C . The acetate side chain likely adopts a staggered conformation to minimize steric hindrance.

Hydrogen Bonding and Reactivity

The 3-amino group participates in intramolecular hydrogen bonding with the pyrazole nitrogen, stabilizing the tautomeric form. This interaction enhances electrophilic substitution reactivity at position 5, a feature exploited in drug design .

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